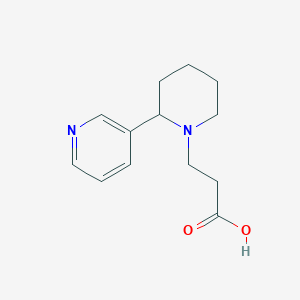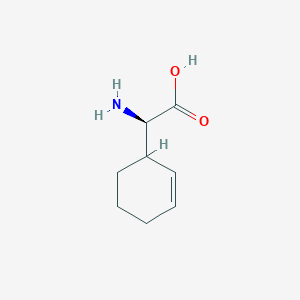
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation of cyclohexenone with malonic acid, followed by decarboxylation and amination. The reaction conditions typically include the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of cyclohexenone derivatives followed by amination. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated amino acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated amino acids.
Substitution: Formation of N-substituted amino acids.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced solubility and photoluminescence.
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The cyclohexene ring and amino acid moiety allow for versatile binding interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Cyclohex-1-en-1-yl)acetic acid: Similar structure but lacks the amino group.
Cyclohexenone: A precursor in the synthesis of (2R)-2-Amino-2-(cyclohex-2-en-1-yl)acetic acid.
Poly[2-(cyclohex-2-en-1-yl)aniline]: A polymer derivative with different applications.
Uniqueness
This compound is unique due to its chiral center and the presence of both an amino group and a cyclohexene ring
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-cyclohex-2-en-1-ylacetic acid |
InChI |
InChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11)/t6?,7-/m1/s1 |
Clave InChI |
PYQPZOZULLHXKK-COBSHVIPSA-N |
SMILES isomérico |
C1CC=CC(C1)[C@H](C(=O)O)N |
SMILES canónico |
C1CC=CC(C1)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


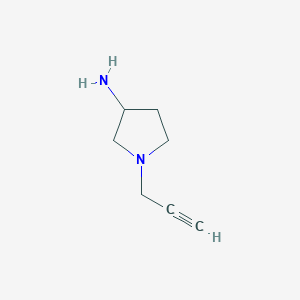
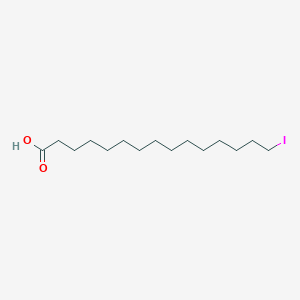
![2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B15277955.png)
![(R)-1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)ethan-1-amine](/img/structure/B15277957.png)
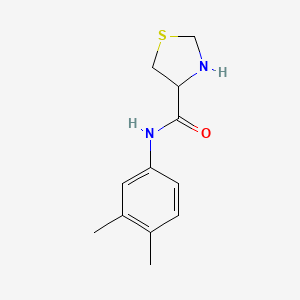
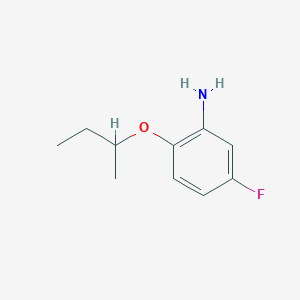
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)

![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
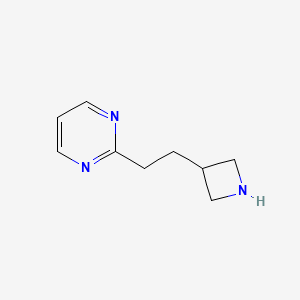
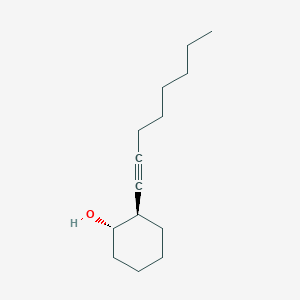

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
